Kikkanol D
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H26O3 |
|---|---|
Molecular Weight |
254.36 g/mol |
IUPAC Name |
(1R,2R,3S,6E)-6-(hydroxymethyl)-10-methylidene-3-propan-2-ylcyclodec-6-ene-1,2-diol |
InChI |
InChI=1S/C15H26O3/c1-10(2)13-8-7-12(9-16)6-4-5-11(3)14(17)15(13)18/h6,10,13-18H,3-5,7-9H2,1-2H3/b12-6+/t13-,14+,15+/m0/s1 |
InChI Key |
DXLKOOQBJKRNLJ-AZTPNKIGSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC/C(=C\CCC(=C)[C@H]([C@@H]1O)O)/CO |
Canonical SMILES |
CC(C)C1CCC(=CCCC(=C)C(C1O)O)CO |
Synonyms |
kikkanol D |
Origin of Product |
United States |
Discovery and Isolation Methodologies for Kikkanol D
Natural Occurrence and Primary Biological Sources of Kikkanol D
This compound is a naturally occurring compound found in certain plant species.
Isolation from Chrysanthemum indicum L. Flowers
A significant source of this compound is the plant Chrysanthemum indicum L., particularly its flowers. Research has reported the isolation of this compound, along with related compounds such as this compound monoacetate, E, F, and F monoacetate, from the flowers of Chrysanthemum indicum L. scispace.comjst.go.jpnih.govmdpi.compandawainstitute.com. Chrysanthemum indicum L., also known as Ye Juhua in Chinese, is a perennial herb belonging to the Asteraceae family and has a long history of use in traditional medicine in China sci-hub.seplantsjournal.com.
Identification of Specific Plant Parts Yielding this compound
Based on available research, the flowers of Chrysanthemum indicum L. have been identified as the primary plant part yielding this compound scispace.comjst.go.jpnih.govmdpi.compandawainstitute.com. Studies focusing on the chemical constituents of Chrysanthemum indicum L. have specifically isolated this compound from the flower material scispace.comjst.go.jpnih.govmdpi.compandawainstitute.com.
Isolation Techniques from Natural Sources for this compound
The isolation of this compound from natural sources involves a series of extraction and purification steps.
Extraction Protocols for this compound from Plant Matrices
Extraction of compounds like this compound from plant matrices typically involves using solvents to separate the desired constituents from the plant material. For the isolation of kikkanols, including this compound, from the flowers of Chrysanthemum indicum L., a common approach involves initial extraction with methanol (B129727). The methanolic extract is then often partitioned between an organic solvent, such as ethyl acetate (B1210297), and water to separate compounds based on their polarity scispace.comjst.go.jpscispace.compharm.or.jp. The ethyl acetate-soluble portion has been shown to contain kikkanols scispace.comjst.go.jppharm.or.jp. Other extraction methods for Chrysanthemum indicum constituents mentioned in research include extraction with hot ethanol (B145695) and ultrasonic extraction with methanol koreascience.krpsu.edu.
Chromatographic Purification Strategies for this compound
Chromatographic techniques are essential for the purification of this compound from the complex mixture obtained after extraction.
Normal-Phase and Reversed-Phase Chromatography for this compound Separation
Both normal-phase and reversed-phase chromatography techniques have been employed in the purification of kikkanols, including this compound. After initial partitioning, the ethyl acetate-soluble portion containing kikkanols can be subjected to column chromatography scispace.comjst.go.jppharm.or.jp. Reversed-phase silica (B1680970) gel column chromatography has been specifically used in the purification process of this compound and its related compounds scispace.compharm.or.jp. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is also a common technique for further purification and isolation of natural products like sesquiterpenes semanticscholar.orgnih.govtaylorandfrancis.com. While normal-phase chromatography uses a polar stationary phase and non-polar mobile phase, separating compounds based on adsorption, reversed-phase chromatography utilizes a non-polar stationary phase and polar mobile phase, separating compounds based on hydrophobicity biotage.comwikipedia.orgharvardapparatus.comelementlabsolutions.com. The application of reversed-phase techniques, such as reversed-phase silica gel column chromatography and reversed-phase HPLC, indicates that this compound and related kikkanols are amenable to separation based on their hydrophobic properties scispace.compharm.or.jp.
Advanced Chromatographic Approaches in this compound Isolation
Following initial extraction and fractionation, advanced chromatographic techniques are crucial for the purification of this compound from the complex mixture of compounds present in the plant extract. Reversed-phase silica gel column chromatography was employed in the isolation process. scispace.com High-performance liquid chromatography (HPLC) has been highlighted as a key advanced technique for the purification of this compound and related compounds. Specifically, reversed-phase HPLC utilizing a C18 column has been used. scispace.comkoreascience.kr These chromatographic methods separate compounds based on their differential affinities for a stationary phase and a mobile phase, allowing for the isolation of this compound based on its specific physicochemical properties.
Crystallization and Other Isolation Refinements for this compound
While the primary report on the isolation of this compound describes it as a colorless oil scispace.com, crystallization is a common refinement technique in natural product isolation to achieve high purity. Although not explicitly detailed for this compound in the initial discovery paper, crystallization can be applied to suitable compounds to obtain solid forms with enhanced purity. Other potential isolation refinements could include further chromatographic steps with different stationary or mobile phases, or techniques like preparative thin-layer chromatography, depending on the specific requirements for purity and the nature of co-eluting impurities.
Characterization of this compound Purity and Yield Following Isolation
Characterization of isolated this compound involves determining its purity and the yield obtained from the source material. Purity assessment is critical to confirm the success of the isolation process and to ensure the reliability of subsequent studies. Techniques such as HPLC coupled with a photodiode array (PDA) detector can be used to assess the purity of the isolated compound, with the PDA detector confirming the acceptable purity of chromatographic peaks. researchgate.net Spectroscopic methods, including High-resolution EI-MS, IR, and NMR spectroscopy, are also employed to characterize the structure and confirm the identity and purity of the isolated this compound. scispace.com
Structural Elucidation of Kikkanol D
Spectroscopic Approaches to Kikkanol D Structure Determination
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Groups in this compound
Infrared (IR) spectroscopy is a valuable tool for identifying the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies sigmaaldrich.comnorman-network.com. For this compound, IR spectroscopy was utilized as part of the physicochemical evidence to support the proposed structure uni.lu. While specific IR absorption bands for this compound are detailed in the primary literature, the presence of hydroxyl (-OH) groups, as suggested by its structure, would typically be indicated by broad absorption bands in the region of 3200-3600 cm⁻¹ sigmaaldrich.com.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly the presence of conjugated π systems sigmaaldrich.com. The UV-Vis spectrum of this compound was also recorded as part of its characterization uni.lu. The structure of this compound contains olefinic double bonds, which would be expected to exhibit absorption in the UV region. Specific absorption maxima (λmax) and molar absorptivities (ε) observed in the UV-Vis spectrum, as reported in the original research, would provide insights into the nature and extent of conjugation in the molecule.
Chiroptical Methods for Absolute Configuration of this compound
Chiroptical methods, which probe the interaction of chiral molecules with polarized light, were crucial for determining the absolute configuration of this compound. These methods included the measurement of optical rotation and the application of the modified Mosher's method uni.lufishersci.cawikipedia.org.
This compound was reported to have a negative optical rotation ([α]²⁵ -) fishersci.fi. Optical rotation is a fundamental property of chiral compounds and its sign and magnitude are dependent on the molecule's structure, concentration, solvent, and the wavelength of light used. The observed negative optical rotation provided initial evidence for the compound's chirality.
The modified Mosher's method is a widely used technique for determining the absolute configuration of secondary alcohols fishersci.ca. This method involves the esterification of the hydroxyl group(s) in the chiral molecule with enantiomerically pure (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) or its corresponding acid chloride fishersci.ca. The resulting diastereomeric MTPA esters are then analyzed by ¹H NMR spectroscopy.
For this compound, the modified Mosher's method was applied to elucidate its absolute stereostructure uni.lufishersci.cawikipedia.org. This likely involved preparing the (R)- and (S)-MTPA esters of the hydroxyl groups in this compound. The differences in chemical shifts (Δδ = δS - δR) for the protons in the ¹H NMR spectra of the two diastereomeric esters are then analyzed. These Δδ values, based on the established empirical rules of the Mosher's method, allow for the assignment of the absolute configuration of the stereogenic center(s) to which the hydroxyl group(s) are attached fishersci.ca. The specific Δδ values obtained for the protons in the MTPA esters of this compound, as detailed in the primary publication, were instrumental in determining the absolute configuration of the hydroxyl-bearing carbons.
An illustrative representation of how Δδ values are used in the modified Mosher's method is shown below:
| Proton Position | δS (ppm) | δR (ppm) | Δδ (δS - δR) (ppm) | Inferred Configuration |
| Hᵃ | Value | Value | Positive (+) | Assigned based on rules |
| Hᵇ | Value | Value | Negative (-) | Assigned based on rules |
| ... | ... | ... | ... | ... |
Note: The specific values in this table are illustrative of the type of data obtained from a Mosher analysis and would be replaced with actual data from the primary research paper for this compound.
Electronic Circular Dichroism (ECD) spectroscopy is another powerful chiroptical technique used to determine the absolute configuration of chiral molecules, particularly those containing chromophores. ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength. The resulting ECD spectrum, with its characteristic Cotton effects (positive or negative maxima/minima), can be compared to calculated ECD spectra for different possible stereoisomers to assign the absolute configuration.
While the primary literature explicitly mentions the modified Mosher's method and optical rotation for this compound's absolute stereostructure elucidation uni.lufishersci.cawikipedia.org, ECD spectroscopy is a complementary technique often employed for germacrane (B1241064) sesquiterpenes and was used for other compounds from Chrysanthemum species r-project.org. The ECD spectrum of this compound, if recorded, would provide additional chiroptical data to support or confirm the absolute configuration determined by other methods.
X-ray Crystallography for Absolute Configuration of this compound (if applicable)
X-ray crystallography is considered the most definitive method for determining the absolute configuration of a crystalline compound, provided a suitable single crystal can be obtained. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the three-dimensional arrangement of atoms, including their absolute stereochemistry, can be determined.
In the study reporting the isolation and structure elucidation of Kikkanols D, D monoacetate, E, F, and F monoacetate, single-crystal X-ray diffraction analysis was utilized. While the specific compound analyzed by X-ray crystallography is detailed in the primary publication fishersci.fiuni.lufishersci.cawikipedia.org, if a crystal of this compound or a suitable derivative (such as this compound monoacetate) was successfully analyzed, the X-ray data would provide unambiguous confirmation of its absolute configuration.
Computational Chemistry Approaches to this compound Structure Prediction and Confirmation
Computational chemistry methods play an increasingly important role in natural product structure elucidation, particularly in supporting spectroscopic data and confirming stereochemical assignments norman-network.com. For this compound, computational approaches may have been employed to complement the experimental findings.
One common application is the computational prediction of spectroscopic parameters, such as NMR chemical shifts or ECD spectra, for proposed structures and stereoisomers. By comparing the calculated spectra with the experimentally obtained data, researchers can validate the proposed planar structure and absolute configuration. Quantum chemical calculations, often based on Density Functional Theory (DFT), can provide insights into the molecule's electronic properties and conformational preferences, which are relevant for interpreting spectroscopic data and understanding reactivity norman-network.com. While specific computational studies on this compound are detailed in the primary literature fishersci.fiuni.lufishersci.cawikipedia.org, computational chemistry would serve to computationally confirm the structure and stereochemistry deduced from the experimental evidence.
Biosynthesis and Biogenesis of Kikkanol D
Precursor Identification in Kikkanol D Biosynthetic Pathway
The journey to this compound begins with the universal five-carbon building blocks of all terpenes: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govnih.gov
In higher plants, two distinct pathways are responsible for the synthesis of IPP and DMAPP, segregated within different cellular compartments. nih.gov
The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway is the primary source of precursors for the biosynthesis of sesquiterpenes, triterpenes, and sterols. nih.gov It begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid.
The Methylerythritol Phosphate (MEP) Pathway: This pathway operates in the plastids and is responsible for producing precursors for monoterpenes, diterpenes, and carotenoids. nih.gov It starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate.
While sesquiterpene biosynthesis predominantly utilizes IPP and DMAPP derived from the cytosolic MVA pathway, cross-talk between the two pathways, involving the transport of isoprenoid intermediates from the plastids to the cytosol, has been observed in some cases. nih.gov
| Pathway | Cellular Location | Starting Materials | Primary End Products |
| Mevalonate (MVA) | Cytosol | Acetyl-CoA | Sesquiterpenes, Triterpenes, Sterols |
| Methylerythritol Phosphate (MEP) | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | Monoterpenes, Diterpenes, Carotenoids |
The assembly of the C15 backbone of all sesquiterpenes is achieved through the sequential condensation of IPP and DMAPP units. nih.govwikipedia.org
One molecule of DMAPP is condensed with one molecule of IPP to form the C10 intermediate, geranyl pyrophosphate (GPP). wikipedia.org
GPP is then further condensed with another molecule of IPP to yield the C15 compound, farnesyl pyrophosphate (FPP). nih.govwikipedia.org This reaction is catalyzed by FPP synthase.
FPP is the universal and immediate acyclic precursor to the vast array of sesquiterpene skeletons. nih.govlibretexts.org For germacrane-type sesquiterpenoids like this compound, which are found in the Chrysanthemum genus, the proposed biosynthetic pathway commences with the cyclization of FPP to form the germacrene A carbocation, which is then deprotonated to yield (+)-germacrene A. semanticscholar.orgnih.gov This formation of (+)-germacrene A is considered the first committed step in the biosynthesis of this class of compounds. semanticscholar.org
Enzymatic Steps and Catalytic Mechanisms in this compound Formation
The transformation of the linear FPP into the complex cyclic structure of this compound is orchestrated by a series of specialized enzymes.
The crucial cyclization of FPP is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs), also referred to as terpene cyclases. nih.govresearchgate.net These enzymes are responsible for generating the remarkable diversity of sesquiterpene carbon skeletons. nih.gov
For this compound, the pathway is initiated by a germacrene A synthase. This enzyme binds the FPP precursor in a specific conformation within its active site, facilitating the removal of the pyrophosphate group to generate a farnesyl carbocation. libretexts.org This reactive intermediate then undergoes an intramolecular electrophilic attack, where a double bond attacks the carbocationic center, leading to the formation of the ten-membered germacrane (B1241064) ring. mdpi.com The specific folding of the FPP substrate within the enzyme's active site dictates the stereochemistry and structure of the resulting cyclic product. libretexts.org
Following the initial cyclization to the germacrene A skeleton, a series of subsequent modifications are required to produce the final this compound structure. These reactions are often referred to as "decorating" or "tailoring" steps and are typically catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and dehydrogenases.
For germacrane-type sesquiterpenoids isolated from Chrysanthemum, it is proposed that various oxidations of the (+)-germacrene A intermediate are pivotal in determining the subsequent cyclization patterns and the final structure of the molecule. semanticscholar.orgnih.gov In the case of this compound, these modifications would include specific hydroxylation events to introduce the alcohol functional groups present on the molecule. The precise sequence and the specific P450s involved in the biosynthesis of this compound have not yet been fully elucidated.
| Step | Precursor | Key Enzyme Class | Product |
| 1. C15 Assembly | IPP, DMAPP | Farnesyl Pyrophosphate Synthase | Farnesyl Pyrophosphate (FPP) |
| 2. Cyclization | Farnesyl Pyrophosphate (FPP) | Germacrene A Synthase (a Sesquiterpene Synthase) | (+)-Germacrene A |
| 3. Tailoring Reactions | (+)-Germacrene A | Cytochrome P450 Monooxygenases, etc. | This compound |
Genetic and Molecular Basis of this compound Biosynthesis
The enzymatic machinery responsible for the biosynthesis of this compound is encoded by specific genes within the genome of Chrysanthemum indicum. While the specific gene cluster responsible for this compound has not been reported, general approaches to identifying such pathways in plants are well-established.
The genes encoding sesquiterpene synthases and cytochrome P450s involved in secondary metabolite biosynthesis are often found clustered together on a chromosome, forming a biosynthetic gene cluster (BGC). This co-localization facilitates the coordinated regulation of the pathway.
Modern techniques such as transcriptomic analysis and gene mining are powerful tools for discovering the genes involved in the biosynthesis of specific natural products. jst.go.jp For instance, analyzing the transcriptomes of tissues where this compound is abundant (such as the flowers) can reveal candidate genes that are highly expressed. nih.gov Studies on Chrysanthemum indicum have already utilized these approaches to identify genes involved in flavonoid biosynthesis, demonstrating the potential for elucidating the genetic basis of sesquiterpenoid production in this species. jst.go.jpnih.gov The definitive identification of the genes and enzymes in the this compound pathway will require further research, including gene silencing or heterologous expression studies to confirm enzyme function.
Identification of Genes Encoding Biosynthetic Enzymes for this compound
Specific genes responsible for the biosynthesis of this compound in Chrysanthemum indicum have not yet been definitively identified. However, research into the biosynthesis of other sesquiterpenoids in the Chrysanthemum genus and the broader Asteraceae family allows for informed hypotheses regarding the classes of enzymes involved. The biosynthesis of sesquiterpenes is a multi-step process involving several key enzyme families.
Terpene Synthases (TPSs): The initial step in the formation of the germacrane skeleton is the cyclization of farnesyl diphosphate (B83284) (FPP). This is catalyzed by a sesquiterpene synthase. For germacrane-type sesquiterpenoids, a (+)-germacrene A synthase is the first committed enzyme in the pathway. mdpi.com While the specific TPS for this compound has not been isolated, studies on other Chrysanthemum species have identified numerous TPS genes involved in terpene production. d-nb.info
Cytochrome P450 Monooxygenases (P450s): Following the formation of the initial germacrene A skeleton, a series of oxidative modifications are required to produce the final this compound structure. These reactions, which may include hydroxylations, are typically catalyzed by cytochrome P450 monooxygenases. These enzymes are known for their role in the functionalization of terpene backbones, leading to the vast diversity of terpenoid structures observed in nature. The specific P450s involved in the conversion of germacrene A to this compound are yet to be characterized.
Other Modifying Enzymes: Additional enzymes, such as dehydrogenases or reductases, may also be involved in the later steps of this compound biosynthesis to achieve the final oxidation state and stereochemistry.
Integrative transcriptome and metabolome analyses in Chrysanthemum x morifolium have successfully identified candidate genes related to terpene synthesis, providing a methodological blueprint for future work to pinpoint the specific genes for this compound biosynthesis in Chrysanthemum indicum. d-nb.info
Table 1: Putative Enzyme Classes Involved in this compound Biosynthesis
| Enzyme Class | Proposed Function in this compound Biosynthesis | General Evidence in Chrysanthemum |
| Terpene Synthase (TPS) | Cyclization of Farnesyl Diphosphate (FPP) to (+)-Germacrene A | Multiple TPS genes identified in Chrysanthemum species. d-nb.info |
| Cytochrome P450 Monooxygenase (P450) | Hydroxylation and other oxidative modifications of the germacrane skeleton | P450s are known to be involved in the diversification of terpenoids. |
| Dehydrogenases/Reductases | Fine-tuning of oxidation states in the final steps | Common modifying enzymes in secondary metabolite biosynthesis. |
Transcriptional and Translational Regulation of this compound Production
The production of sesquiterpenoids like this compound in plants is tightly regulated at both the transcriptional and translational levels to respond to developmental cues and environmental stresses. While direct regulatory mechanisms for this compound are not known, general principles of terpenoid regulation in plants, particularly within the Asteraceae family, can be inferred.
Transcriptional Regulation: The expression of biosynthetic genes, including terpene synthases and P450s, is controlled by transcription factors (TFs). Several families of TFs are known to regulate terpenoid biosynthesis, including:
AP2/ERF (APETALA2/Ethylene Responsive Factor): These TFs can bind to specific promoter elements of biosynthetic genes to activate or repress their transcription.
bHLH (basic Helix-Loop-Helix): Often working in concert with other TFs, bHLH proteins are key regulators of various secondary metabolic pathways.
MYB (Myeloblastosis): This large family of TFs is well-known for its role in regulating the biosynthesis of a wide range of secondary metabolites, including terpenoids.
WRKY: These TFs are typically involved in plant defense responses and can modulate the expression of genes in specialized metabolic pathways.
Studies on Asteraceae have begun to unravel the complex transcriptional regulatory networks governing terpene biosynthesis, suggesting that a combination of these and other TFs likely controls the production of this compound in Chrysanthemum indicum. researchgate.netresearchgate.net
Translational Regulation: Post-transcriptional and translational control mechanisms add another layer of regulation to the biosynthesis of secondary metabolites. While less studied than transcriptional regulation, these processes can influence the efficiency of protein synthesis from transcribed mRNA, thereby affecting the final concentration of biosynthetic enzymes. This can be a rapid way for the plant to adjust its metabolic output in response to immediate environmental changes. Specific instances of translational regulation of terpenoid biosynthesis are still being uncovered, and no direct evidence exists for this compound.
Further research is needed to identify the specific transcription factors and regulatory elements that govern the expression of this compound biosynthetic genes in Chrysanthemum indicum.
Biosynthetic Pathways of this compound in Various Organisms (if applicable)
This compound has been isolated from the flowers of Chrysanthemum indicum. jst.go.jp To date, there is no scientific literature reporting the biosynthesis of this compound in any other organism. The biosynthetic machinery to produce such a specialized sesquiterpenoid is likely confined to this species or closely related plants within the Chrysanthemum genus.
Regulation of this compound Biosynthesis in Natural Sources
The biosynthesis of this compound in its natural source, Chrysanthemum indicum, is likely regulated by a combination of developmental and environmental factors. The accumulation of sesquiterpenoids in plants is often tissue-specific and can be induced by biotic and abiotic stresses.
Developmental Regulation: The isolation of this compound from the flowers of Chrysanthemum indicum suggests that its biosynthesis may be developmentally regulated and localized to specific tissues within the flower. jst.go.jp The production of specialized metabolites in flowers is often linked to ecological roles such as attracting pollinators or defending against herbivores and pathogens.
Environmental Factors: The production of terpenoids is frequently influenced by environmental cues such as light, temperature, and nutrient availability. Furthermore, attack by herbivores or infection by pathogens can trigger a significant increase in the production of defensive compounds, including sesquiterpenoids. While the specific effects of these factors on this compound production have not been studied, it is plausible that its biosynthesis is part of the plant's inducible defense system.
The intricate regulation of sesquiterpenoid biosynthesis in plants suggests that the production of this compound is a dynamic process, finely tuned to the physiological and ecological needs of Chrysanthemum indicum.
Biomimetic Syntheses Inspired by this compound Biogenesis
While there are no reports of biomimetic syntheses specifically targeting this compound, the biogenesis of germacrane-type sesquiterpenoids has inspired synthetic chemists to develop strategies that mimic the key bond-forming events that occur in nature. The central feature of germacrane biogenesis is the enzyme-catalyzed cyclization of the linear precursor, farnesyl diphosphate (FPP), to form the 10-membered ring of the germacrane skeleton.
Biomimetic approaches to germacrane synthesis often focus on mimicking this crucial cyclization step. These strategies may involve:
Transannular Cyclizations: The flexible 10-membered ring of germacranes can undergo further cyclizations to form other sesquiterpenoid skeletons, such as eudesmanes and guaianes. Synthetic studies have explored these transannular reactions, often initiated by epoxidation of the germacrane ring followed by acid-catalyzed cyclization, which mimics proposed biosynthetic pathways. acs.orgrug.nl
Radical Cyclizations: Ti(III)-mediated radical cyclizations of epoxygermacrolides have been used as a biomimetic strategy for the synthesis of eudesmanolides, which are structurally related to germacranes. scispace.com
These biomimetic studies, while not directly aimed at this compound, provide valuable insights into the chemical principles that underpin the biosynthesis of germacrane sesquiterpenoids and demonstrate how nature's strategies can be harnessed for the efficient synthesis of complex natural products. The development of a biomimetic synthesis specifically for this compound would be a significant step towards understanding its chemical properties and biological activity.
Total Synthesis Strategies for Kikkanol D
Retrosynthetic Analysis of Kikkanol D
A retrosynthetic analysis of a complex molecule involves a process of mentally deconstructing the target molecule into simpler, commercially available starting materials. This is achieved by identifying strategic bonds for disconnection.
The central structural feature of this compound is the 10-membered germacrane (B1241064) ring. The primary strategic disconnection in a hypothetical synthesis would therefore be the macrocyclization step to form this ring. Based on successful syntheses of other germacrenes, a logical approach would involve an intramolecular coupling of a suitable acyclic precursor. nih.gov
A plausible retrosynthetic pathway for this compound is outlined below:
Ester Disconnections : The two ester functionalities can be disconnected via a standard esterification reaction. This simplifies the target to the core diol, the germacrane ring itself, and the corresponding carboxylic acids (or their activated equivalents).
Macrocycle Disconnection : The 10-membered ring can be disconnected at a C-C bond. A powerful strategy employed in the synthesis of similar systems is an intramolecular coupling reaction, such as a Nozaki-Hiyama-Kishi (NHK) reaction. nih.gov This would disconnect the germacrane ring to an acyclic aldehyde precursor containing a vinyl halide. This disconnection is advantageous as it simplifies the complex cyclic system into a more manageable linear chain.
Precursor Simplification : The resulting acyclic precursor can be further simplified. A logical starting material for such a precursor is farnesol, a readily available C15 building block. nih.gov This approach leverages a common biosynthetic precursor to the sesquiterpenes.
| Disconnection Step | Bond Cleaved | Resulting Precursors |
| 1. Esterification | C-O (Ester) | Germacrane diol core, angelic acid, tiglic acid |
| 2. Intramolecular Coupling | C-C (in ring) | Acyclic vinyl halide aldehyde |
| 3. Further Simplification | Various C-C | Farnesol-derived fragments |
The synthesis of medium-sized rings, such as the 10-membered germacrane system, presents significant challenges for synthetic chemists.
Enthalpic and Entropic Barriers : The formation of a 10-membered ring via macrocyclization is often difficult. Entropically, bringing the two reactive ends of a long, flexible acyclic chain together is unfavorable. Enthalpically, the resulting ring can suffer from significant transannular strain (unfavorable interactions between atoms across the ring) and torsional strain. Overcoming these barriers requires carefully chosen reaction conditions and substrates designed to favor cyclization. chemrxiv.org
Stereochemical Control : this compound possesses multiple stereocenters and specific double bond geometries within the flexible 10-membered ring. Establishing and maintaining the correct relative and absolute stereochemistry throughout a multi-step synthesis is a major hurdle. The conformational flexibility of the germacrane ring can make stereoselective reactions on the ring itself unpredictable.
Key Reactions and Methodologies in this compound Total Synthesis
To address the challenges outlined above, specific reactions and strategic planning are required.
Given the chiral nature of this compound, any synthesis must employ methods to control stereochemistry. An enantioselective approach would aim to produce a single enantiomer of the natural product.
A proven strategy for initiating enantioselectivity in terpene synthesis is to use an asymmetric reaction early in the sequence. For a synthesis starting from farnesol, a Sharpless asymmetric epoxidation could be used to install a chiral epoxide. nih.gov This initial stereocenter can then direct the stereochemical outcome of subsequent reactions, propagating the chirality through the synthesis of the acyclic precursor and ultimately to the final cyclized product. This method is powerful as it allows for the synthesis of either enantiomer of the target molecule simply by choosing the corresponding chiral tartrate ligand in the epoxidation step. nih.gov
| Reaction | Purpose | Reagents/Conditions | Stereochemical Outcome |
| Sharpless Epoxidation | Sets initial stereocenter | Ti(OiPr)₄, (+)-DET, TBHP | Enantioselective formation of an epoxy-alcohol |
| Intramolecular Coupling | Forms 10-membered ring | PdCl₂(PPh₃)₂, K₂CO₃, Et₂Zn | Diastereoselective ring closure |
This compound has two secondary hydroxyl groups that would likely require protection during the synthesis to prevent them from interfering with other reactions. jocpr.com The choice of protecting groups is crucial for the success of a complex synthesis. semanticscholar.orgwikipedia.org
Hydroxyl Protection : Common protecting groups for alcohols include silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS). These groups are robust and can withstand a wide range of reaction conditions but can be removed selectively under mild conditions (e.g., using fluoride ions). researchgate.net
Orthogonal Strategy : If the two hydroxyl groups on the this compound core need to be differentiated—for instance, to attach the angelic acid and tiglic acid esters in separate steps—an orthogonal protecting group strategy would be necessary. This involves using two different types of protecting groups that can be removed under distinct conditions. For example, one alcohol could be protected as a silyl ether (cleaved by fluoride) and the other as a benzyl ether (cleaved by hydrogenolysis), allowing for the selective deprotection and functionalization of each site.
There are two primary strategic approaches to assembling a complex molecule like this compound: linear and convergent synthesis. youtube.comyoutube.com
Convergent Synthesis : A convergent synthesis involves preparing different fragments of the molecule independently and then combining them at a late stage. For this compound, a convergent strategy might involve synthesizing the germacrane diol core in one series of reactions and preparing the angelic and tiglic acid side chains separately. The final step would be to couple these pieces together. This approach is generally more efficient as it allows for the accumulation of large quantities of the individual fragments, and a failed reaction late in the synthesis does not sacrifice the entire synthetic effort. youtube.com The intramolecular coupling strategy to form the germacrane ring is itself a convergent step, bringing two ends of a linear chain together.
Challenges and Innovations in this compound Total Synthesis
The total synthesis of germacrane sesquiterpenoids like this compound is fraught with challenges, primarily stemming from the construction of the medium-sized ten-membered ring and the stereoselective installation of multiple chiral centers.
A significant hurdle in the synthesis of germacranes is the entropic penalty associated with the formation of a 10-membered ring. nih.gov Direct macrocyclization approaches often suffer from low yields due to competing side reactions. nih.gov Furthermore, the conformational flexibility of the cyclodecane core makes it difficult to control the stereochemistry of subsequent transformations. nih.gov
Key challenges in a hypothetical total synthesis of this compound would likely include:
Construction of the 10-Membered Ring: The formation of the cyclodecadienone core of this compound is a primary obstacle. Traditional macrocyclization methods may prove inefficient.
Stereochemical Control: this compound possesses multiple stereocenters. Establishing the correct relative and absolute stereochemistry of the hydroxyl groups and the isopropyl moiety would require highly selective reactions.
Instability of the Germacrene Skeleton: The cyclodecadiene core is often unstable under acidic or thermal conditions, which can lead to undesired rearrangements. nih.gov
Innovations in the broader field of sesquiterpene synthesis offer potential solutions to these challenges. Modern synthetic methods that could be applied to a future synthesis of this compound might include:
Ring-Closing Metathesis (RCM): This powerful reaction has become a staple for the formation of medium and large rings and could be a viable strategy for constructing the 10-membered core of this compound.
Palladium-Catalyzed Macrocyclizations: Recent advances in transition-metal catalysis have enabled efficient macrocyclizations that might be applicable. nih.gov
Enzyme-Mediated Resolutions: To achieve the desired stereochemistry, enzymatic methods could be employed for the resolution of racemic intermediates, offering high enantioselectivity. mdpi.com
| Challenge | Potential Innovative Solution | Relevant Synthetic Strategy |
| Formation of 10-membered ring | Ring-Closing Metathesis (RCM) | Olefin metathesis |
| Stereocontrol | Asymmetric catalysis, Chiral pool synthesis | Sharpless asymmetric epoxidation, Evans aldol reaction |
| Ring strain and instability | Step-economic synthesis, Mild reaction conditions | Photoredox catalysis, Biocatalysis |
Development of Novel Synthetic Routes to this compound
While no specific synthetic routes to this compound have been published, chemists could draw inspiration from the successful syntheses of other complex germacranolides. A potential retrosynthetic analysis could disconnect the molecule at key bonds to reveal simpler starting materials.
A plausible, though speculative, synthetic approach could involve the following key steps:
Chiral Pool Starting Material: The synthesis could commence from a readily available chiral molecule, such as a terpene or a carbohydrate, to establish one or more of the required stereocenters early on.
Late-Stage Macrocyclization: The final ten-membered ring could be closed in the later stages of the synthesis to minimize the handling of the potentially unstable germacrene core.
The development of a successful total synthesis of this compound would likely require a combination of established synthetic methodologies and novel, innovative approaches to overcome the inherent challenges of this molecular architecture. Such an achievement would not only provide access to this specific natural product for further biological study but also contribute valuable knowledge to the broader field of complex molecule synthesis.
Chemical Modifications and Analogues of Kikkanol D
Design Principles for Kikkanol D Derivatives
The design principles for creating derivatives of this compound are largely inferred from the comparative analysis of naturally occurring analogues and their biological activities. The primary objective is to probe the roles of the compound's functional groups, namely its hydroxyl groups and alkene moieties, in its bioactivity. The core germacrane (B1241064) skeleton is considered the fundamental scaffold, and modifications are strategically planned to modulate properties such as polarity, lipophilicity, and steric profile, which can influence how the molecule interacts with biological targets. A key strategy involves the derivatization of the hydroxyl groups to explore their importance in hydrogen bonding and to introduce new functionalities that could lead to enhanced potency or altered selectivity.
Synthetic Methodologies for this compound Analogues (e.g., this compound monoacetate)
Synthetic efforts concerning this compound analogues have centered on the modification of its existing functional groups rather than the total synthesis of the core structure.
This compound possesses multiple hydroxyl groups that are primary targets for chemical modification. The most studied analogue, this compound monoacetate, is a naturally occurring derivative where the primary hydroxyl group at the C-15 position is acetylated. scispace.comnih.gov The interconversion between this compound and this compound monoacetate has been demonstrated chemically. Specifically, this compound can be obtained from its monoacetate by treatment with 0.1% sodium methoxide in methanol (B129727), which facilitates a de-acetylation reaction. scispace.com Conversely, the synthesis of the monoacetate from this compound can be achieved through standard acetylation procedures, typically involving the use of an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base. This specific derivatization at the C-15 position indicates that this site is synthetically accessible and suitable for introducing various ester groups to probe the structure-activity relationship further.
The scientific literature available does not provide specific examples or methodologies for the chemical modification of the alkene moieties within the this compound structure. The germacrane skeleton of this compound contains endocyclic and exocyclic double bonds at positions C-4(15) and C-10(14), which are potential sites for reactions such as hydrogenation, epoxidation, or dihydroxylation. scispace.com However, studies detailing such modifications on this compound have not been reported. Future research could explore these modifications to understand the role of the double bonds in the compound's conformation and biological activity.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues (Focus on molecular and in vitro aspects)
Structure-activity relationship studies for this compound and its analogues have been primarily focused on their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide-activated macrophages, a common in vitro model for assessing anti-inflammatory potential. jst.go.jpnih.gov
The primary structural modification studied for its effect on bioactivity is the acetylation of the C-15 hydroxyl group, yielding this compound monoacetate. scispace.com In vitro studies on the inhibition of NO production have shown that both this compound and this compound monoacetate exhibit modest inhibitory activity. jst.go.jpnih.gov
| Compound | Concentration (µM) | % Inhibition of NO Production |
| This compound | 100 | 21.0 |
| This compound monoacetate | 100 | 25.1 |
Data sourced from Yoshikawa et al., 2000. jst.go.jpnih.gov
The data indicates that acetylation at the C-15 position is a well-tolerated modification and may slightly enhance the inhibitory activity against NO production. This suggests that the C-15 position is not involved in a critical hydrogen-bonding interaction that would be disrupted by acetylation. The introduction of the acetyl group increases the lipophilicity of the molecule, which could influence its ability to cross cell membranes or interact with hydrophobic pockets in a target protein. The fact that this modification does not diminish, and may slightly improve, activity indicates that the C-15 position is a viable site for further derivatization to explore analogues with potentially greater potency.
Correlating Structural Changes with In Vitro Biological Modulations of this compound Derivatives
Research into the biological activities of this compound and its naturally occurring analogues has provided initial insights into how structural modifications can influence their effects at a cellular level. A notable study focused on the inhibitory effects of these compounds on nitric oxide (NO) production in lipopolysaccharide-activated macrophages, a common in vitro model for assessing anti-inflammatory potential.
This compound, along with its derivatives this compound monoacetate, Kikkanol E, Kikkanol F, and Kikkanol F monoacetate, were isolated from the flowers of Chrysanthemum indicum. ufrj.br The evaluation of their inhibitory activity against NO production revealed structure-dependent differences in potency. ufrj.br
The core structure of this compound, a germacrane sesquiterpene, possesses multiple hydroxyl groups that are amenable to chemical modification, such as acetylation. The comparison between this compound and this compound monoacetate, where one of the hydroxyl groups is acetylated, provides a direct assessment of the impact of this functional group change on biological activity. Similarly, the structural variations between Kikkanols D, E, and F, which differ in their hydroxylation patterns, offer further clues into the pharmacophore of this class of compounds.
The following interactive data table summarizes the reported in vitro biological activity of this compound and its derivatives.
Interestingly, in this particular study, this compound and the tested analogues were found to be inactive as inhibitors of NO production. ufrj.br While this specific biological assay did not reveal potent activity for these compounds, the investigation itself is valuable as it helps to define the biological activity profile of the kikkanol scaffold. The lack of activity in this assay for these specific derivatives suggests that the structural features of Kikkanols D, D monoacetate, E, F, and F monoacetate are not optimized for targeting the pathways involved in NO production in this model system. This highlights the importance of screening these compounds against a wider range of biological targets to fully elucidate their therapeutic potential. Further research involving a broader array of synthetic derivatives and diverse biological assays is necessary to establish a comprehensive structure-activity relationship for the this compound class of sesquiterpenoids.
Scaffold Hopping and Isosteric Replacements in this compound Research
While specific examples of scaffold hopping and isosteric replacement applied directly to this compound are not extensively documented in the current scientific literature, these medicinal chemistry strategies represent promising avenues for the future discovery of novel analogues with improved properties.
Scaffold hopping is a computational or synthetic chemistry approach that aims to identify and develop new molecular backbones (scaffolds) that can mimic the biological activity of a known active compound. The goal is to discover structurally novel compounds that retain the key pharmacophoric features necessary for biological activity but possess a different core structure. This can lead to compounds with improved pharmacokinetic properties, novel intellectual property, or a different side effect profile.
Isosteres are atoms, ions, or molecules that have the same number of valence electrons. For example, the replacement of a hydroxyl group (-OH) with a thiol group (-SH) or an amine group (-NH2) would be an isosteric replacement.
Bioisosteres are substituents or groups that produce broadly similar biological properties in a molecule. This is a more functional definition than isosterism and is widely used in medicinal chemistry. For instance, a carboxylic acid group might be replaced by a tetrazole ring to improve metabolic stability or cell permeability while retaining the acidic character necessary for biological activity.
In the context of this compound research, isosteric replacements could be systematically applied to explore the role of its various functional groups. For example, the hydroxyl groups could be replaced with fluorine atoms to block metabolic oxidation at those positions or to alter the electronic properties of the molecule. The methyl groups could be replaced with other small alkyl groups or halogens to probe the steric and electronic requirements of its binding pocket.
While the direct application of these advanced medicinal chemistry techniques to this compound is yet to be fully explored, they offer a rational and powerful approach to building upon the foundational knowledge of this natural product. The synthesis and biological evaluation of novel analogues generated through scaffold hopping and isosteric replacement will be crucial in unlocking the full therapeutic potential of the this compound scaffold.
Biological Activities and Molecular Mechanisms of Kikkanol D
Cellular and Subcellular Effects of Kikkanol D
Studies on this compound have primarily explored its effects at the cellular level, focusing on its ability to modulate inflammatory responses in immune cells. nih.govscispace.complantaedb.com
Impact of this compound on Cellular Pathways (e.g., Nitric Oxide Production)
A significant area of research into this compound's cellular effects involves its impact on nitric oxide (NO) production. NO is a molecule involved in various physiological and pathological processes, including inflammation. scispace.com Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages, often stimulated by lipopolysaccharide (LPS), is a key aspect of the inflammatory response. scispace.com
Methanolic and ethyl acetate (B1210297) extracts from Chrysanthemum indicum flowers have demonstrated inhibitory activity against NO production in LPS-activated macrophages. nih.govscispace.com this compound, as one of the sesquiterpenes isolated from these extracts, has been identified as a component contributing to this inhibitory effect. nih.govscispace.com
Detailed research findings indicate that this compound is among the principal components from the ethyl acetate-soluble portion of C. indicum flowers that exhibit inhibitory activity against NO production. nih.govscispace.comjst.go.jp
Interactions of this compound with Specific Molecular Targets (e.g., enzymes, receptors)
While the primary reported molecular interaction for this compound relates to the inhibition of pathways leading to NO production, which often involves enzymes like iNOS, specific direct binding or modulation studies of this compound with isolated enzymes or receptors are less extensively documented in the provided search results. The observed inhibition of NO production in LPS-activated macrophages suggests an interaction with the signaling cascade initiated by LPS, potentially involving receptors like Toll-like receptor 4 (TLR4) or downstream enzymes in the NO synthesis pathway. scispace.com However, direct evidence of this compound's binding affinity or inhibitory constant (Ki) for specific enzymes or receptors beyond the functional outcome of NO reduction requires further investigation.
Some predictive data suggests potential interactions with receptors such as the glucocorticoid receptor and aromatase, although these are computational predictions and require experimental validation. plantaedb.com
Effects of this compound on Gene Expression and Protein Synthesis
The provided search results offer limited direct information specifically on the effects of this compound on gene expression and protein synthesis. However, the observed inhibition of LPS-induced NO production in macrophages implies a potential influence on the expression of genes involved in the inflammatory response, particularly the gene encoding for inducible nitric oxide synthase (iNOS), as iNOS is the primary enzyme responsible for the surge in NO production in activated macrophages. scispace.com Downregulation of iNOS gene expression or inhibition of its protein synthesis could contribute to the observed reduction in NO levels.
Broader studies on Chrysanthemum indicum extracts, from which this compound is isolated, have indicated effects on pathways like NF-κB and MAPK, which are crucial in regulating the expression of pro-inflammatory genes and the synthesis of inflammatory proteins. frontiersin.org While these studies pertain to the whole extract or other compounds, they suggest potential mechanisms by which this compound, as a component, could influence gene expression and protein synthesis related to inflammation. Direct experimental evidence specifically detailing this compound's impact on the transcription or translation of specific genes and proteins is needed for a comprehensive understanding.
In Vitro Biological Assays of this compound Activity
In vitro assays have been instrumental in characterizing the biological activities of this compound, primarily focusing on its anti-inflammatory potential. nih.govscispace.complantaedb.com
Enzyme Inhibition Studies with this compound (e.g., NO production inhibition in macrophages)
The most prominent in vitro studies involving this compound have focused on its ability to inhibit nitric oxide (NO) production in activated macrophages. nih.govscispace.complantaedb.com These studies typically involve stimulating macrophage cell lines, such as RAW 264.7 cells, with LPS to induce inflammation and subsequent NO release. scispace.com Various concentrations of this compound are then introduced to assess its inhibitory effect on NO production, which is commonly measured using the Griess reagent. frontiersin.org
Research has shown that this compound contributes to the significant inhibitory activity against NO production observed in the ethyl acetate-soluble fraction of Chrysanthemum indicum flowers. nih.govscispace.com While specific IC50 values (the concentration required for 50% inhibition) for pure this compound's effect on NO production are not consistently highlighted across all search results, its identification as an active component underscores its role in this enzyme inhibition-related activity within the complex mixture. nih.govscispace.com
Data from studies on the source material and related compounds provide context for the level of activity observed. For instance, the methanolic extract and ethyl acetate-soluble portion of C. indicum flowers showed inhibitory activity against NO production in LPS-activated macrophages. nih.govscispace.com
| Sample | Activity against NO Production (in LPS-activated macrophages) |
| C. indicum Methanolic Extract | Inhibitory Activity Observed |
| C. indicum Ethyl Acetate Portion | Inhibitory Activity Observed |
| This compound (isolated) | Contributes to Inhibitory Activity |
This table summarizes the observed inhibitory activity against NO production, indicating that this compound is one of the active compounds responsible for this effect in the plant extract. nih.govscispace.com
Beyond NO production, some studies on related plant extracts containing sesquiterpenes like this compound have explored inhibition of other enzymes, such as α-amylase and α-glucosidase, relevant to conditions like diabetes. researchgate.netbio-conferences.org However, direct enzyme inhibition studies specifically detailing this compound's activity against a broad panel of enzymes are not extensively reported in the provided literature.
Receptor Binding Assays for this compound
Direct experimental data from receptor binding assays specifically for this compound is limited in the provided search results. While its biological activities, particularly the modulation of inflammatory responses, suggest potential interactions with cellular receptors involved in signaling pathways, explicit studies quantifying the binding affinity of this compound to specific receptors were not found.
As mentioned earlier, some predictive analyses suggest potential binding to receptors like the glucocorticoid receptor and aromatase plantaedb.com. However, these are computational predictions that require experimental validation through in vitro receptor binding assays to confirm any direct interaction and determine binding constants (Kd) or inhibition constants (Ki) if it acts as a ligand or modulator. The current literature primarily focuses on the functional outcomes of this compound treatment in cellular models rather than detailed molecular interactions at the receptor level.
Cell-based Mechanistic Studies of this compound (e.g., in LPS-activated macrophages)
Cell-based studies, particularly utilizing lipopolysaccharide (LPS)-activated macrophages, have been instrumental in understanding the mechanistic actions of this compound. LPS is commonly used to stimulate an inflammatory response in macrophages, mimicking conditions found in various inflammatory diseases nih.gov. The methanolic extract and the ethyl acetate-soluble portion of Chrysanthemum indicum flowers have demonstrated inhibitory activity against nitric oxide (NO) production in LPS-activated macrophages pharm.or.jpagrisearch.cn. This compound, along with other germacrane-type sesquiterpenes, was isolated from this active ethyl acetate-soluble fraction pharm.or.jp.
Studies on Chrysanthemum indicum extract, which contains this compound, have shown inhibition of LPS-induced inflammatory factors by blocking the nuclear transcription factor (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in RAW 264.7 cells frontiersin.org. This suggests that this compound may contribute to these observed effects by modulating these key inflammatory pathways. LPS stimulation leads to the production of various cytokines and chemokines, and understanding how compounds like this compound regulate these processes in macrophages is crucial nih.gov.
Antioxidant Activities of this compound and related compounds
Chrysanthemum indicum, the source of this compound, is known to possess antioxidant properties, attributed in part to its flavonoid and terpenoid content innovareacademics.insci-hub.se. While direct studies focusing solely on the antioxidant activity of isolated this compound are less prevalent in the provided search results, related compounds and extracts containing this compound have shown such effects.
Anti-inflammatory Activities of this compound (cellular level)
This compound has demonstrated anti-inflammatory activities at the cellular level, primarily through its effect on inhibiting the production of inflammatory mediators. As mentioned earlier, this compound was isolated from Chrysanthemum indicum fractions that showed inhibitory activity against nitric oxide (NO) production in LPS-activated macrophages pharm.or.jpjst.go.jp. NO is an important mediator in inflammatory processes, and its overproduction by inducible NOS is involved in acute and chronic inflammation pharm.or.jp.
Studies on Chrysanthemum indicum extract have shown inhibition of pro-inflammatory biomarkers like IL-1β, IL-6, COX-2, and iNOS in LPS-stimulated macrophage cells nih.gov. This anti-inflammatory effect is linked to the suppression of NF-κB and MAPKs activation frontiersin.orgsci-hub.se. While these studies often refer to the extract or a group of compounds, the isolation of this compound from the active fractions strongly suggests its contribution to these observed anti-inflammatory effects at the cellular level.
Modulatory Effects of this compound on Cellular Processes (e.g., cell signaling, oxidative stress response)
Based on its anti-inflammatory and antioxidant activities, this compound is likely to exert modulatory effects on key cellular processes, including cell signaling and oxidative stress response. The inhibition of NF-κB and MAPK signaling pathways in LPS-activated macrophages by Chrysanthemum indicum extract, which contains this compound, highlights its influence on crucial cell signaling cascades involved in the inflammatory response frontiersin.orgsci-hub.se. NF-κB is a redox-sensitive transcription factor regulated by intracellular redox status, linking inflammatory signaling to oxidative stress nih.gov.
Furthermore, the antioxidant activities associated with this compound and related compounds suggest a role in modulating the oxidative stress response sci-hub.semdpi-res.com. Oxidative stress occurs when there is an imbalance between reactive oxygen species (ROS) production and the ability of the cell to detoxify them nih.gov. Compounds with antioxidant activity can help restore this balance. While specific details on this compound's direct modulation of oxidative stress response pathways like Nrf2 are not explicitly detailed in the provided snippets, the observed antioxidant effects of extracts containing it imply such an interaction nih.gov. Sequestosome 1 (SQSTM1/p62), a protein involved in cell signaling and oxidative stress, interacts with KEAP1, an inhibitor of NRF2, suggesting a potential link between signaling pathways and oxidative stress response cellsignal.com.
Structure-Mechanism Relationships of this compound at a Molecular Level
Understanding the structure-mechanism relationships of this compound at a molecular level is crucial for elucidating how its specific chemical structure contributes to its observed biological activities. This compound is characterized as a germacrane-type sesquiterpene pharm.or.jp. Sesquiterpenoids isolated from Chrysanthemum species, including the germacrane (B1241064) type, have been reported to possess various biological activities such as anti-inflammatory, antibacterial, and antitumor effects semanticscholar.org.
The specific arrangement of functional groups and the stereochemistry of this compound are likely to play a significant role in its interaction with biological targets, such as enzymes or signaling proteins involved in inflammation and oxidative stress pathways. While the provided search results describe the isolation and structural elucidation of this compound, including its absolute stereostructure pharm.or.jp, detailed studies specifically focusing on the precise molecular interactions and binding sites responsible for its anti-inflammatory or antioxidant effects are not extensively described. However, research on related compounds and the general understanding of how terpenoids interact with biological systems can provide insights into potential mechanisms. For instance, studies on the structural requirements of flavonoids for nitric oxide production inhibitory activity highlight the importance of specific chemical features for biological function jst.go.jp.
Synergistic and Antagonistic Effects of this compound in Combination with Other Compounds (in vitro)
Research into the synergistic and antagonistic effects of this compound in combination with other compounds, particularly in vitro, is important for understanding its potential use in multi-component formulations or in combination therapies. While the provided search results discuss synergistic and antagonistic effects in general in vitro contexts, such as antimicrobial combinations or drug interactions in cancer cell lines, there is no specific information available regarding in vitro studies on the synergistic or antagonistic effects of this compound when combined with other compounds nih.govfrontiersin.orgarvojournals.orgbiorxiv.org.
Compound Information
| Compound Name | PubChem CID |
| This compound | 10332558 |
| This compound monoacetate | |
| Kikkanol E | |
| Kikkanol F | 10800958 |
| Kikkanol F monoacetate | |
| Luteolin | 5280445 |
| Eupatilin | 5281608 |
| Chlorogenic acid | 1794487 |
| Linarin | 5281607 |
| Apigenin | 5280443 |
| Eriodictyol | 5281677 |
| Acacetin | 5280444 |
| Quercitrin | 5280797 |
| Myricetin | 5281672 |
| Vitexin | 5280441 |
This compound, a germacrane-type sesquiterpene, has been identified in the flowers of Chrysanthemum indicum L. pharm.or.jp. Research into this compound has revealed promising biological activities, particularly in the areas of anti-inflammation and antioxidation, alongside initial explorations into its underlying molecular mechanisms.
Cell-based Mechanistic Studies of this compound (e.g., in LPS-activated macrophages)
Cell-based investigations, notably those employing lipopolysaccharide (LPS)-activated macrophages, have been crucial in dissecting the mechanistic actions of this compound. The use of LPS in these models serves to induce an inflammatory state in macrophages, mimicking inflammatory conditions nih.gov. Extracts from Chrysanthemum indicum flowers, specifically the methanolic and ethyl acetate-soluble fractions, have demonstrated an ability to inhibit the production of nitric oxide (NO) in LPS-activated macrophages pharm.or.jpagrisearch.cn. This compound, among other germacrane-type sesquiterpenes, was successfully isolated from the ethyl acetate-soluble portion that exhibited this inhibitory effect pharm.or.jp.
Studies focusing on Chrysanthemum indicum extract, which contains this compound, have indicated that it can suppress LPS-induced inflammatory factors by modulating key signaling pathways, including nuclear transcription factor (NF-κB) and mitogen-activated protein kinase (MAPK) pathways in RAW 264.7 cells frontiersin.org. This suggests that this compound likely contributes to these observed anti-inflammatory effects by influencing these critical cellular cascades. The activation of macrophages by LPS leads to the release of various cytokines and chemokines, and understanding how compounds like this compound regulate these processes at the cellular level is a significant area of study nih.gov.
Antioxidant Activities of this compound and related compounds
Chrysanthemum indicum, the botanical source of this compound, is recognized for its antioxidant properties, which are partly attributed to its flavonoid and terpenoid constituents innovareacademics.insci-hub.se. While direct studies specifically evaluating the antioxidant activity of isolated this compound are not extensively detailed in the provided information, research on related compounds and extracts containing this compound offers relevant insights.
Anti-inflammatory Activities of this compound (cellular level)
This compound exhibits anti-inflammatory activities at the cellular level, primarily through its inhibitory effects on the production of inflammatory mediators. As previously noted, this compound was isolated from fractions of Chrysanthemum indicum that demonstrated the ability to inhibit nitric oxide (NO) production in LPS-activated macrophages pharm.or.jpjst.go.jp. Elevated levels of NO, produced by inducible NOS, are known to contribute to both acute and chronic inflammation pharm.or.jp.
Research on Chrysanthemum indicum extract has shown a reduction in the levels of pro-inflammatory biomarkers such as IL-1β, IL-6, COX-2, and iNOS in LPS-stimulated macrophage cells nih.gov. This anti-inflammatory action is associated with the suppression of NF-κB and MAPKs activation frontiersin.orgsci-hub.se. Although these studies often refer to the activity of the crude extract or a mixture of compounds, the isolation of this compound from the fractions demonstrating these effects strongly suggests its contribution to the observed cellular anti-inflammatory responses.
Structure-Mechanism Relationships of this compound at a Molecular Level
Investigating the structure-mechanism relationships of this compound at a molecular level is essential for understanding how its unique chemical structure dictates its biological activities. This compound is classified as a germacrane-type sesquiterpene pharm.or.jp. Sesquiterpenoids isolated from the Chrysanthemum genus, including those of the germacrane type, have been reported to possess a range of biological activities, such as anti-inflammatory, antibacterial, and antitumor effects semanticscholar.org.
The specific arrangement of functional groups and the stereochemistry inherent to this compound are likely to be critical factors governing its interactions with biological targets, such as enzymes or signaling proteins involved in inflammatory and oxidative stress pathways. Although the provided search results detail the isolation and structural determination of this compound, including its absolute stereostructure pharm.or.jp, comprehensive studies focusing on the precise molecular interactions and binding sites responsible for its anti-inflammatory or antioxidant effects are not extensively presented. Nevertheless, insights from research on related compounds and the general understanding of how terpenoids interact with biological systems can offer potential clues regarding its mechanisms. For instance, studies on flavonoids have demonstrated that specific structural features are crucial for their activity in inhibiting nitric oxide production jst.go.jp.
Synergistic and Antagonistic Effects of this compound in Combination with Other Compounds (in vitro)
Exploring the synergistic and antagonistic effects of this compound when combined with other compounds in vitro is important for evaluating its potential in multi-component formulations or combination therapies. While the provided search results discuss the concepts of synergistic and antagonistic effects in general in vitro contexts, such as in studies of antimicrobial combinations or drug interactions in cancer cell lines, there is no specific information available regarding in vitro studies that have investigated the synergistic or antagonistic effects of this compound in combination with other defined compounds nih.govfrontiersin.orgarvojournals.orgbiorxiv.org.
Analytical Methodologies for Kikkanol D
Chromatographic Techniques for Kikkanol D Analysis and Quantification
Chromatography is an essential tool for the separation and purification of individual components from complex mixtures, such as plant extracts. In the context of this compound, various chromatographic methods are utilized, from initial purification to detailed quantitative analysis. The purification of sesquiterpenoids like this compound from Chrysanthemum plants typically involves chromatography on various adsorbents, including silica (B1680970) gel, C18 silica for reversed-phase columns, and Sephadex LH-20. nih.govsemanticscholar.org
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. Semi-preparative HPLC is a crucial step in the purification of sesquiterpenoids, including this compound, from plant extracts. nih.govsemanticscholar.org Analytical HPLC is employed for the quantitative determination of components in extracts from Chrysanthemum indicum flowers. semanticscholar.orgacademicjournals.org
For the analysis of compounds from Chrysanthemum, a reversed-phase column, such as a C18 column, is commonly used. nih.govmdpi.com The separation is achieved through a gradient elution system, typically involving a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous phase (often containing a small amount of acid like phosphoric or formic acid to improve peak shape). mdpi.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at a specific wavelength. While specific HPLC parameters for this compound are not detailed, typical conditions for analyzing related compounds in Chrysanthemum extracts provide a reference.
Table 1: Representative HPLC Conditions for Analysis of Compounds from Chrysanthemum Species
| Parameter | Condition |
|---|---|
| LC System | Agilent 1260 Infinity II LC System mdpi.com |
| Column | ZORBOX SB-C18 (250 x 4.6 mm, 5 µm) mdpi.com |
| Mobile Phase | Acetonitrile (A) and 0.1% phosphoric acid in water (B) mdpi.com |
| Elution | Gradient mdpi.com |
| Flow Rate | 1.0 mL/min academicjournals.org |
| Column Temp. | 35 °C mdpi.com |
| Detection | UV/DAD at 360 nm academicjournals.org |
| Injection Vol. | 10 µL academicjournals.org |
Gas Chromatography (GC) is a technique particularly suited for the analysis of volatile and thermally stable compounds. Sesquiterpenoids, which are major components of essential oils, are frequently detected and analyzed using GC, often coupled with Mass Spectrometry (GC-MS). nih.govsemanticscholar.org This hyphenated technique allows for the separation of volatile compounds in the GC column followed by their identification based on their mass spectra. mdpi.comnih.gov
The analysis of chemical constituents in Chrysanthemum indicum flowers has been successfully performed using GC-MS. semanticscholar.org For the GC analysis of sesquiterpenes, a non-polar capillary column, such as a DB-5MS, is typically used. nih.gov The sample is injected into a heated port to ensure volatilization, and a carrier gas like helium transports the analytes through the column. The temperature of the column is gradually increased (a temperature program) to elute compounds based on their boiling points and interactions with the stationary phase.
Table 2: Typical GC-MS Conditions for Sesquiterpenoid Analysis in Chrysanthemum
| Parameter | Condition |
|---|---|
| GC System | Agilent 8890-5977B nih.gov |
| Column | DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm) nih.gov |
| Carrier Gas | Helium (≥99.999%) nih.gov |
| Flow Rate | 1 mL/min nih.gov |
| Injector Temp. | 260 °C nih.gov |
| Oven Program | Initial temperature of 60°C, ramped to 305°C nih.gov |
| MS Detector | Electron Ionization (EI) source at 70 eV nih.gov |
| Mass Range | m/z 50–500 nih.gov |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative screening of plant extracts. nih.govresearchgate.net It serves as an excellent tool for preliminary analysis, allowing researchers to quickly assess the complexity of an extract, monitor the progress of an extraction or purification process, and identify fractions containing compounds of interest. nih.govui.ac.id
In the context of this compound isolation, TLC can be used to screen different crude extracts and column chromatography fractions. A small amount of the sample is spotted onto a TLC plate (e.g., silica gel on an aluminum backing), which is then placed in a developing chamber containing a suitable solvent system. nih.gov As the solvent moves up the plate by capillary action, it separates the components of the sample based on their differential partitioning between the stationary phase and the mobile phase. After development, the separated spots can be visualized under UV light or by spraying with a chemical reagent (e.g., Cerium Ammonium Sulphate) that reacts with the compounds to produce colored spots. nih.govresearchgate.net This allows for a rapid chemotaxonomic fingerprinting of the plant material and helps in selecting the most promising fractions for further purification. nih.gov
Spectrometric Methods for this compound Detection and Quantification
Spectrometric methods are indispensable for the structural elucidation and quantification of chemical compounds. These techniques measure the interaction of molecules with electromagnetic radiation.
Mass Spectrometry (MS) is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental formula of unknown compounds. The structural elucidation of this compound and its related compounds, such as this compound monoacetate, was achieved using high-resolution mass spectrometry (HRMS). nih.govresearchgate.net
Specifically, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) were employed. nih.govsemanticscholar.orgresearchgate.net HRESIMS provides highly accurate mass measurements, which allow for the determination of the precise elemental composition of a molecule, a key step in identifying new natural products. When coupled with chromatographic systems like HPLC (LC-MS) or GC (GC-MS), mass spectrometry becomes a versatile tool for both identifying and quantifying specific compounds within a complex mixture. nih.govdtu.dk The fragmentation patterns observed in the mass spectrum (MS/MS) can provide further structural information about the molecule.
UV-Visible (UV-Vis) spectroscopy is a quantitative analytical technique used to measure the absorption of ultraviolet or visible light by a substance in solution. amhsr.org The amount of light absorbed is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert law. This method is valuable for determining the concentration of a purified compound. nih.gov
To determine the concentration of this compound using UV-Vis spectroscopy, a pure sample of the compound is dissolved in a suitable solvent (one that does not absorb in the same wavelength region as the analyte). The absorbance of the solution is then measured at the wavelength of maximum absorbance (λmax). researchgate.net A standard calibration curve is typically generated by measuring the absorbance of several solutions of known concentrations. amhsr.org The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. While the specific λmax for this compound is not reported in the provided context, this standard procedure is applicable for its quantification once the compound has been isolated and its spectral properties characterized. nih.gov
Table of Compound Names
| Compound Name |
|---|
| This compound |
| This compound monoacetate |
| Acetonitrile |
| Methanol (B129727) |
| Helium |
| Cerium Ammonium Sulphate |
| Phosphoric acid |
| Formic acid |
| Luteolin-7-O-glucoside |
| Chlorogenic acid |
| 3,5-O-dicaffeoyl-quinic acid |
| Quercitrin |
| Myricetin |
| Camphor |
| Borneol |
| α-pinene |
| β-sesquiphellandrene |
| Eucalyptol |
| α-neoclovene |
| Angeloylcumambrin B |
| Cumambrin A |
| Cumambrin-B |
| Handelin |
| Kikkanol E |
| Kikkanol F |
| Kikkanol F monoacetate |
| Linarin |
| Pectolinarin |
| Vindoline |
| Vinblastine |
| Vincristine |
| Ajmalicine |
| Piperine |
| Rutin |
| Nicorandil |
| Phloroglucinol |
| Sulfanilic acid |
| 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) |
| DL-3,4-dihydroxyphenylalanine (DL-dopa) |
| Desloratidine |
| Alizarin |
| Alizarin red S |
| Quinalizarin |
Hyphenated Techniques for Complex Mixture Analysis Involving this compound
Hyphenated analytical techniques, which combine a separation method with a detection method, are essential for the analysis of this compound within complex biological or synthetic matrices. These methods provide the high selectivity and sensitivity required to isolate and identify specific compounds from a multitude of other components.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of sesquiterpenes like this compound in plant extracts. nih.gov This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. In the analysis of extracts from plants known to contain sesquiterpenoids, such as Chrysanthemum indicum and Isotoma longiflora, LC-MS is used to identify the chemical components. nih.govbio-conferences.org
The process involves introducing a prepared sample extract into the LC system, where compounds are separated based on their physicochemical properties as they pass through a column. The eluent from the LC column is then introduced into the mass spectrometer. For a compound like this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) can be utilized to determine its molecular formula by providing a high-accuracy mass measurement. nih.govnih.govresearchgate.net LC-MS/MS is particularly effective in guiding the fractionation and isolation of specific target compounds from complex extracts. nih.gov
Table 1: Illustrative LC-MS Parameters for Sesquiterpenoid Analysis
| Parameter | Typical Setting |
|---|---|
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient elution with water and acetonitrile/methanol |
| Ionization Source | Electrospray Ionization (ESI) |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |
| Detection Mode | Positive or Negative Ion Mode |
| Data Analysis | Extraction Ion Chromatogram (EIC), HR-MS for formula deduction |
This table is a generalized representation based on common practices for analyzing sesquiterpenoids and may not reflect a specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds, such as the sesquiterpenoids found in the essential oils of plants from the Chrysanthemum genus. nih.govsemanticscholar.org this compound, being a sesquiterpenoid, can be analyzed as part of the volatile profile of its source, Chrysanthemum indicum. academicjournals.orgsemanticscholar.org
In this method, the volatile fraction of a sample is injected into the gas chromatograph. The sample travels through a capillary column, where individual compounds are separated based on their boiling points and interactions with the column's stationary phase. academicjournals.orgnih.gov As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparing it to spectral libraries. nih.gov GC-MS has been extensively used to identify dozens of volatile components, including various terpenoids, from Chrysanthemum indicum flowers. academicjournals.orgnih.gov
Table 2: Representative GC-MS Parameters for Volatile Analysis in Chrysanthemum
| Parameter | Example Setting |
|---|---|
| GC-MS System | Agilent 6890-5975 or similar |
| Column | HP-5MS (5% phenyl methyl siloxane) or HP-INNO wax fused capillary column academicjournals.orgnih.gov |
| Injector Temperature | 250°C academicjournals.org |
| Carrier Gas | Helium at a flow rate of 1 mL/min academicjournals.org |
| Oven Temperature Program | e.g., Start at 50°C, ramp to 210°C, then to 230°C academicjournals.org |
| Ionization Source | Electron Impact (EI), 70 eV |
| Mass Range | m/z 50-500 |
This table provides example parameters derived from published methods for analyzing volatile compounds in Chrysanthemum indicum and is for illustrative purposes. academicjournals.orgnih.gov
Advanced Analytical Techniques for this compound (e.g., Capillary Electrophoresis, Supercritical Fluid Chromatography)
Beyond conventional LC and GC methods, advanced analytical techniques offer alternative or enhanced capabilities for the analysis of this compound.
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that separates compounds based on their charge-to-mass ratio in an electric field. nih.gov It is noted for its minimal solvent and sample consumption, making it an environmentally friendly option. nih.govmdpi.com While its application has been demonstrated for separating flavonoids in Chrysanthemum extracts, its use for sesquiterpenoids like this compound is less documented. nih.gov However, by optimizing parameters such as the background electrolyte, pH, and the use of modifiers like cyclodextrins, CE could potentially be adapted for the analysis of neutral or slightly polar compounds like this compound, offering a different selectivity compared to chromatography. nih.gov
Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. mdpi.com It combines advantages of both gas and liquid chromatography, offering high separation efficiency and speed. mdpi.comsemanticscholar.org SFC is considered a "green" analytical technique due to the reduced use of organic solvents. mdpi.com It is well-suited for the analysis of a wide range of natural products, including non-polar and polar compounds. semanticscholar.org The technique has been successfully applied to the rapid quantification of other plant-derived terpenoids, such as pentacyclic triterpenoids. mdpi.comnih.gov By selecting appropriate stationary phases (e.g., polar-modified silica) and modifiers (e.g., methanol, isopropanol), SFC coupled with mass spectrometry could provide a high-throughput method for the analysis of this compound. semanticscholar.orgnih.gov
Sample Preparation Strategies for this compound Analysis from Biological or Synthetic Matrices
Effective sample preparation is crucial for accurate and reliable analysis of this compound, as it involves extracting the compound from a complex matrix and removing interfering substances.
For analysis from plant sources like Chrysanthemum indicum flowers, a common first step is extraction using an organic solvent. nih.gov Maceration with solvents such as ethyl acetate (B1210297) or aqueous ethanol (B145695) is frequently employed to extract sesquiterpenoids. bio-conferences.orgnih.govmdpi.com For GC-MS analysis of volatile components, the initial extract may be further processed, for instance, by liquid-liquid extraction into a more volatile solvent like ethyl ether, followed by concentration under reduced pressure. academicjournals.org
For LC-MS analysis, a typical procedure involves extracting the sample with a methanol-water mixture, followed by ultrasonication and centrifugation to separate the supernatant containing the analytes. nih.gov The supernatant is then filtered before injection into the analytical system. nih.gov
Further purification to isolate this compound from the crude extract often involves various chromatographic techniques. These can include column chromatography on adsorbents like silica gel or C18 silica (for reversed-phase chromatography), followed by semi-preparative HPLC to achieve high purity. nih.govmdpi.com Supercritical fluid extraction (SFE) using CO2 has also been applied to obtain extracts from C. indicum, offering a clean and efficient alternative to traditional solvent extraction. nih.gov
Table 3: Summary of Sample Preparation Techniques for Sesquiterpenoids from Plant Matrices
| Technique | Description | Application |
|---|---|---|
| Solvent Extraction (Maceration) | Soaking plant material in a solvent (e.g., ethanol, ethyl acetate) to dissolve target compounds. bio-conferences.orgnih.gov | Initial extraction from dried plant material. |
| Ultrasonication | Using ultrasonic waves to enhance the extraction efficiency of solvents. nih.gov | Aiding solvent extraction for metabolomics analysis. |
| Liquid-Liquid Extraction | Partitioning compounds between two immiscible liquid phases to separate them. academicjournals.org | Isolating volatile fractions for GC-MS. |
| Supercritical Fluid Extraction (SFE) | Using a supercritical fluid (e.g., CO2) as the extraction solvent. nih.gov | "Green" extraction of compounds from plant material. |
| Column Chromatography | Separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel). nih.govmdpi.com | Purification of crude extracts. |
| Solid-Phase Extraction (SPE) | A cartridge-based method for sample clean-up and concentration. nih.gov | Pre-concentration and removal of interferences. |
Ecological and Environmental Significance of Kikkanol D
Role of Kikkanol D in Inter-species Interactions (e.g., allelopathy, defense mechanisms in Chrysanthemum indicum)
Secondary metabolites, including sesquiterpenoids, are pivotal in mediating interactions between plants and other organisms. In the case of Chrysanthemum indicum, these compounds are believed to play a significant role in both defense and communication.
Defense Mechanisms: The Asteraceae family, to which Chrysanthemum belongs, is known for producing a diverse array of chemical defenses to deter herbivores and pathogens. Sesquiterpene lactones, a class of compounds related to this compound, are characteristic secondary metabolites in this family and are thought to have evolved as a defense mechanism due to their deterrence to herbivores and insecticidal activities. mdpi.comtandfonline.com The production of such compounds can make the plant less palatable or even toxic to foraging insects and other animals. For instance, studies on other Asteraceae species have shown that chemical defenses in pollen can negatively affect generalist bee species, suggesting a protective role for these compounds in ensuring reproductive success. mdpi.comnih.govresearchgate.net Pharmacological studies have demonstrated that sesquiterpenoids isolated from Chrysanthemum species possess antibacterial, antiviral, and insecticidal properties, further supporting their role in defending the plant against a variety of biological threats. nih.govnih.govsemanticscholar.orgmdpi.comresearchgate.net
Allelopathy: Allelopathy is a biological phenomenon where one plant inhibits the growth of another through the release of chemical compounds. Aqueous extracts from Chrysanthemum morifolium have been shown to inhibit the germination and growth of several other herbaceous plants, including chrysanthemum itself. nih.gov While the specific allelochemicals identified in that study were phenolic acids, the presence of a wide range of secondary metabolites, including sesquiterpenoids like this compound in Chrysanthemum indicum, suggests a potential contribution to allelopathic interactions. plantsjournal.com Extracts from Chrysanthemum boreale have also demonstrated allelopathic potential, inhibiting seed germination and seedling growth of various other plant species. researchgate.net These findings indicate that Chrysanthemum species can influence the composition of their surrounding plant community, and sesquiterpenoids may be involved in these complex interactions.
Presence and Distribution of this compound in Ecosystems
This compound is a natural product found in the flowers of Chrysanthemum indicum. nih.gov This plant is widely distributed in East Asia, particularly in China and Korea. mdpi.comnih.gov The concentration and distribution of sesquiterpenoids within a plant can vary depending on the plant part and its developmental stage. For example, in Copaifera officinalis, another species known for producing sesquiterpenes, the composition and concentration of these compounds differ between leaves, stems, and roots, and change as the plant ages. nih.gov
While specific data on the distribution of this compound in various ecosystems is not available, its presence is intrinsically linked to the habitats of Chrysanthemum indicum. This plant is a perennial herb and can be found in a variety of environments within its native range. mdpi.com The release of this compound into the environment would likely occur through the decomposition of plant matter, particularly the flowers where it is known to be present.
Environmental Fate and Degradation Pathways of this compound
The environmental fate of secondary metabolites like this compound is an important aspect of their ecological impact. Once released into the soil and water, these compounds are subject to various degradation processes.
Biodegradation: Microorganisms play a crucial role in the breakdown of complex organic molecules in the environment. While the specific degradation pathway of this compound has not been elucidated, studies on other sesquiterpenes provide insights into potential mechanisms. For instance, the sesquiterpene alcohol nerolidol has been shown to be degraded by the bacterium Alcaligenes eutrophus through an oxidative pathway. nih.gov Fungi are also known to produce a wide variety of sesquiterpenoids and possess the enzymatic machinery to metabolize them. nih.gov It is plausible that soil and water microorganisms can degrade this compound, breaking it down into smaller, less complex molecules that can then be integrated into microbial metabolic pathways. The general pathways for the biodegradation of terpenoids are subjects of ongoing research. genome.jp The biodegradation of other complex organic pollutants, such as pyrene, by various bacteria and fungi has been studied in detail, revealing complex enzymatic processes. mdpi.com
Impact of Environmental Factors on this compound Production and Activity in Natural Sources
The production of secondary metabolites in plants is not static and can be significantly influenced by a range of environmental factors. These factors can alter the quantity and even the type of compounds produced by a plant.
While specific research on how environmental factors affect this compound production is lacking, it is reasonable to assume that its synthesis is similarly regulated by the plant's response to its environment.
Ecological Implications of this compound in Specific Habitats
The presence of this compound and other sesquiterpenoids in Chrysanthemum indicum has several potential ecological implications for the habitats in which this plant thrives.
By acting as a defense against herbivores and pathogens, this compound can contribute to the fitness and competitive success of Chrysanthemum indicum. This chemical defense can influence the grazing patterns of herbivores and the prevalence of plant diseases, thereby shaping the local food web. Furthermore, potential allelopathic effects could impact the plant community structure by inhibiting the growth of competing plant species in the immediate vicinity of Chrysanthemum indicum. This can lead to a plant community with a higher abundance of species that are tolerant to the chemical environment created by the chrysanthemum.
The introduction of these bioactive compounds into the soil through decomposition can also influence the microbial community. Some microorganisms may be inhibited by these compounds, while others may be able to utilize them as a carbon source, leading to shifts in the composition and activity of the soil microbiome.
Advanced Research Perspectives and Future Directions for Kikkanol D
Kikkanol D, a germacrane-type sesquiterpene isolated from the flowers of Chrysanthemum indicum L., represents a molecule of significant interest for future biomedical research. creative-biolabs.comnih.gov While initial studies have elucidated its structure and identified preliminary biological activity, the full potential of this compound remains largely untapped. This article explores advanced research perspectives and future directions that could illuminate its biosynthetic origins, mechanism of action, and potential applications as a research tool.
Q & A
Q. What are the standard protocols for isolating and purifying Kikkanol D from natural sources?
Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. To ensure reproducibility, document solvent ratios, temperature, and pressure conditions rigorously. Validate purity using spectroscopic methods (e.g., NMR, mass spectrometry) and reference standards .
Q. How can researchers characterize the molecular structure of this compound to confirm its identity?
Methodological Answer: Combine multiple spectroscopic analyses:
- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals to map functional groups.
- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula via exact mass.
- X-ray Crystallography (if crystalline): Resolve 3D structure. Cross-validate results with existing databases (e.g., PubChem) to avoid misidentification .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
Methodological Answer: Design dose-response experiments using cell-based assays (e.g., cytotoxicity via MTT assay, enzyme inhibition kinetics). Include positive and negative controls, and define IC₅₀ values. Use PICOT framework to structure the question:
Q. How should researchers design experiments to assess this compound’s stability under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies by exposing this compound to stressors (light, heat, humidity). Quantify degradation products via HPLC or LC-MS at intervals (e.g., 0, 7, 30 days). Apply Arrhenius equation to predict shelf life. Document deviations using standardized templates to ensure reproducibility .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?
Methodological Answer: Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀/IC₅₀. Apply ANOVA for multi-group comparisons, followed by post-hoc tests (Tukey’s HSD). Report confidence intervals and effect sizes to contextualize significance. Pre-register analysis plans to mitigate bias .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer: Systematically evaluate variables:
- Bioavailability : Assess absorption/pharmacokinetics using animal models (e.g., plasma concentration-time curves).
- Metabolite Activity : Identify active metabolites via LC-MS/MS and test their potency.
- Experimental Design : Ensure in vivo models replicate in vitro conditions (e.g., pH, temperature). Conduct meta-analyses of existing studies to identify confounding factors .
Q. What strategies optimize the specificity of this compound for its target receptor in complex biological systems?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified functional groups.
- Computational Docking : Use molecular dynamics simulations to predict binding affinities.
- Selectivity Assays : Test against off-target receptors (e.g., kinase panels). Validate findings with CRISPR-based gene knockout models to confirm target engagement .
Q. How can multi-omics approaches elucidate this compound’s mechanism of action?
Methodological Answer: Integrate:
- Transcriptomics : RNA-seq to identify differentially expressed genes.
- Proteomics : SILAC or TMT labeling to quantify protein expression changes.
- Metabolomics : LC-MS to track metabolic pathway alterations. Use pathway enrichment tools (e.g., KEGG, GO) and network pharmacology models to map interactions .
Q. What methodologies address batch-to-batch variability in this compound production for preclinical studies?
Methodological Answer: Implement Quality by Design (QbD) principles:
- Critical Quality Attributes (CQAs) : Define purity, solubility, and particle size ranges.
- Process Analytical Technology (PAT) : Monitor synthesis in real-time via inline spectroscopy.
- Design of Experiments (DoE) : Optimize parameters (e.g., reaction time, catalyst load) to minimize variability .
Q. How to evaluate synergistic effects between this compound and existing therapeutics?
Methodological Answer: Use combination index (CI) models (e.g., Chou-Talalay method):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
